molecular formula C22H14N4Na2O7S2 B1666986 Biebrich scarlet CAS No. 4196-99-0

Biebrich scarlet

Cat. No. B1666986
CAS RN: 4196-99-0
M. Wt: 556.5 g/mol
InChI Key: VVAVKBBTPWYADW-RVTJCSDESA-L
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Description

Synthesis Analysis

Biebrich Scarlet is used in histological analysis of aortic root and thoracic ascending aorta . It is also used in photocatalysis, which allows for almost total degradation of Biebrich Scarlet azo dye bonds in less than 10 hours . Degradation of Biebrich Scarlet is also observed using lignin peroxidase enzyme from wood rotting fungus in the presence of mediators like 2-chloro-1,4-dimethoxybenzene .


Molecular Structure Analysis

The IUPAC name for Biebrich Scarlet is 2-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-5-(4-sulfophenyl)diazenyl-benzenesulfonic acid . Its molecular formula is C22H14N4Na2O7S2 and its molar mass is 512.517 .


Chemical Reactions Analysis

Unfortunately, there is limited information available on the chemical reactions involving Biebrich Scarlet .

Safety And Hazards

Biebrich Scarlet is considered harmful as it can have harmful effects on living and non-living organisms in natural water . Therefore, the pollutant must be removed . It is also an illegal dye for food additives because of its carcinogenic properties .

Future Directions

There is ongoing research on the use of Biebrich Scarlet in assessing myocardial fibrosis in both paraffin-embedded and cryo heart sections . Another study discusses the adsorption of Biebrich Scarlet dye into remains chromium and vegetable tanned leather as adsorbents .

properties

IUPAC Name

disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O7S2.2Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVKBBTPWYADW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063345
Record name Sodium 6-(2-hydroxynaphthylazo)-3,4'-azodibenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biebrich scarlet

CAS RN

4196-99-0
Record name Biebrich scarlet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 6-(2-hydroxynaphthylazo)-3,4'-azodibenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-(2-hydroxynaphthylazo)-3,4'-azodibenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,030
Citations
SK Kansal, AH Ali, S Kapoor - Desalination, 2010 - Elsevier
… In the present study, the photocatalytic decolorization of biebrich scarlet dye (BS) has been investigated in a batch reactor under UV light in slurry mode using different …
Number of citations: 162 www.sciencedirect.com
SS Spicer, RD Lillie - Stain Technology, 1961 - Taylor & Francis
… levels with the sulfonated dye, Biebrich scarlet, shows basic proteins in … The sulfonated dis-azo dye, Biebrich scarlet, stains tissue … As shown here, staining with Biebrich scarlet at graded …
Number of citations: 111 www.tandfonline.com
S Begum, SR Mishra, M Ahmaruzzaman - Environmental Science and …, 2022 - Springer
… in the degradation of Biebrich scarlet dye under UV 254 light. TEM, … It was found that 97% of 10 mg/L Biebrich scarlet dye was … catalyst for the photodegradation of Biebrich scarlet dye. …
Number of citations: 19 link.springer.com
CJ Cooksey - Biotechnic & Histochemistry, 2020 - Taylor & Francis
… patent prompted von Miller to investigate Biebrich scarlet. This dye was first … Biebrich scarlet was made by sulfonating 4-… -free communication, that Biebrich scarlet was a mixture of …
Number of citations: 5 www.tandfonline.com
AK Sharma, BS Kaith, V Tanwar, JK Bhatia… - International journal of …, 2019 - Elsevier
… nanocomposite for the removal of biebrich scarlet. The adsorption isotherm data indicated that Langmuir and Freundlich adsorption isotherm fitted well for biebrich scarlet (R 2 = 0.964) …
Number of citations: 68 www.sciencedirect.com
D Chebli, F Fourcade, S Brosillon… - Journal of Chemical …, 2010 - Wiley Online Library
BACKGROUND: The aim of this study was to assess the feasibility of coupling photocatalysis and a biological treatment for the removal of azo dyes from aqueous effluents. Biological …
Number of citations: 50 onlinelibrary.wiley.com
AA AbdulRazak, ZM Shakor, S Rohani - Journal of environmental chemical …, 2018 - Elsevier
… The aim of this work was to study the removal of anionic Biebrich Scarlet (BS) dyes from aqueous solution by using magnetic Fe 3 O 4 zeolite 13X (Fe 3 O 4 /13X). The composite …
Number of citations: 21 www.sciencedirect.com
AK Sharma, BS Kaith, K Chandel, A Singh - International journal of …, 2020 - Elsevier
We report here on the green synthesis method of hydrogel nanocomposite (Na-Ala/Chit-cl-polyAAm/CQDs) incorporated with carbon quantum dots for picric acid sensing and biebrich …
Number of citations: 23 www.sciencedirect.com
AN Glazer - Journal of Biological Chemistry, 1967 - Elsevier
… study, the absorbance of Biebrich Scarlet at 505 rnp adhered strictly to … comparing the absorption of Biebrich Scarlet in the protein-… with Biebrich Scarlet was accomplished by …
Number of citations: 42 www.sciencedirect.com
D Chebli, A Bouguettoucha, A Reffas… - … and Water Treatment, 2016 - Taylor & Francis
… The adsorptive affinity of these materials for Biebrich Scarlet was studied as a function of dye–adsorbent contact time, initial pH of the solution, initial dye concentration, and temperature. …
Number of citations: 35 www.tandfonline.com

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